molecular formula C8H12O2 B6609630 6-methoxyspiro[3.3]heptan-1-one CAS No. 2866334-03-2

6-methoxyspiro[3.3]heptan-1-one

Cat. No.: B6609630
CAS No.: 2866334-03-2
M. Wt: 140.18 g/mol
InChI Key: CTUDKYVVBFDAHU-UHFFFAOYSA-N
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Description

6-Methoxyspiro[3.3]heptan-1-one (CAS 2866334-03-2) is a chemical compound with the molecular formula C8H12O2 and a molecular weight of 140.18 . It belongs to the spiro[3.3]heptane family, a scaffold increasingly valued in medicinal chemistry for its three-dimensional, rigid, and sp3-rich structure . This saturated carbocyclic system is recognized as a versatile bioisostere for flat aromatic rings like benzene, enabling access to novel chemical space and improving the physicochemical properties of drug candidates . As a ketone-functionalized spirocycle, this compound serves as a versatile synthetic intermediate or building block for pharmaceutical research and development . The integration of the spiro[3.3]heptane core is a strategic approach to refine the three-dimensional environment of lead compounds, and this methoxy-substituted derivative provides a handle for further chemical diversification . This product is intended for research purposes and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxyspiro[3.3]heptan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-10-6-4-8(5-6)3-2-7(8)9/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUDKYVVBFDAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2(C1)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Chemical Transformations of 6 Methoxyspiro 3.3 Heptan 1 One

Functionalization Reactions of the Spiro[3.3]heptan-1-one Core

The rigid spiro[3.3]heptane skeleton serves as a scaffold for the introduction of various functional groups, enabling its use as a bioisostere for phenyl rings in medicinal chemistry. chemrxiv.orgnih.gov Functionalization can occur at different positions, leveraging the existing ketone or activating other positions on the cyclobutane (B1203170) rings.

The synthesis of functionalized spiro[3.3]heptane derivatives is a key strategy for creating novel building blocks for drug discovery. Nitriles and sulfonamides are particularly important functional groups in medicinal chemistry. chemrxiv.org

Nitriles: The introduction of a nitrile group can be achieved through various synthetic routes. For instance, unsaturated nitriles can be used as starting materials in cycloaddition reactions to construct the spiro[3.3]heptan-2-one framework, which can then be further modified. google.com A general strategy involves the reaction of an appropriate alkene with a ketene (B1206846) precursor.

Sulfonamides: Sulfonamides are crucial pharmacophores found in numerous approved drugs. chemrxiv.org The synthesis of sulfonamide-containing spiro[3.3]heptanes can be accomplished by functionalizing a pre-existing amine on the spiro-scaffold or by constructing the ring system with a sulfonamide group already present. Methods for synthesizing sulfonimidamides, which are considered attractive bioisosteres for sulfonamides, have also been developed and could be applied to spiro[3.3]heptane precursors. nih.gov For example, the reaction of a spiro[3.3]heptyl amine with a sulfonyl chloride would yield the corresponding sulfonamide. The synthesis of sultams, or cyclic sulfonamides, often involves the transformation of nitriles, highlighting the versatility of the cyano group in synthetic chemistry. chemrxiv.org

The incorporation of fluorine into organic molecules can significantly alter their physicochemical properties, such as lipophilicity and metabolic stability. Consequently, the synthesis of fluorinated spiro[3.3]heptane analogs is of considerable interest.

Fluorinated Analogs: A practical, large-scale synthesis for 6-(trifluoromethyl)spiro[3.3]heptane building blocks has been developed. chemrxiv.orgchemrxiv.org The key intermediate, 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane, is synthesized from a commercially available cyclobutanone (B123998) derivative. chemrxiv.orgchemrxiv.org This dibromide can then be used to construct the second cyclobutane ring via double alkylation of reagents like tosylmethyl isocyanide (TosMIC) or malonate esters to form the spiro[3.3]heptane core. chemrxiv.orgchemrxiv.org This strategy provides access to a variety of mono- and bifunctional spiro[3.3]heptanes containing a trifluoromethyl group at the 6-position. chemrxiv.org Similarly, methods for creating 6-fluoro- and 6,6-difluorospiro[3.3]heptane scaffolds have been reported, expanding the library of available fluorinated building blocks. researchgate.net

Table 1: Examples of Synthesized Fluorinated Spiro[3.3]heptane Derivatives

Derivative Type Synthetic Precursor Key Reaction Reference(s)
6-(Trifluoromethyl)spiro[3.3]heptanes 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane Double alkylation of TosMIC or malonate esters chemrxiv.org, chemrxiv.org
6-Fluoro-spiro[3.3]heptanes Not specified Convergent synthesis researchgate.net

Ring Expansion and Ring Opening Processes in Spiro[3.3]heptane Derivatives

The inherent strain in the spiro[3.3]heptane system makes it susceptible to rearrangement reactions that can lead to ring expansion or ring opening, providing access to different carbocyclic frameworks. These transformations are often mediated by the formation of reactive intermediates such as carbenes or radicals.

Spiro[3.3]heptylidene, a carbene intermediate, can be generated from the corresponding ketone, 6-methoxyspiro[3.3]heptan-1-one, through reactions like the Bamford-Stevens or Shapiro reaction. researchgate.net These carbenes are highly reactive and can undergo various rearrangements. One plausible pathway is a sigmatropic rearrangement, a type of pericyclic reaction where a sigma bond migrates across a pi system. wikipedia.org

For example, spiro[2.4]hepta-1,4,6-trienes have been shown to undergo facile researchgate.netnih.gov-sigmatropic shifts to yield bicyclo[3.2.0]hepta-1,3,6-trienes. uc.edu While the spiro[3.3]heptylidene system lacks the extensive pi system of a triene, intramolecular C-H insertion or rearrangement to form a bicyclic alkene is a likely outcome. The specific products would be governed by the Woodward-Hoffmann rules for pericyclic reactions. wikipedia.orglibretexts.org Another well-known nih.govnih.gov-sigmatropic reaction, the Cope rearrangement, involves the reorganization of 1,5-dienes. wikipedia.orglibretexts.org If a spiro[3.3]heptane derivative containing a 1,5-diene moiety could be synthesized, it would be expected to undergo such a rearrangement.

Radical reactions provide another effective method for rearranging the spiro[3.3]heptane core. Spiro[3.3]heptyl radicals can be generated through hydrogen abstraction from the parent alkane or via other standard methods. rsc.org Electron spin resonance (e.s.r.) spectroscopy studies have shown that the spiro[3.3]heptan-2-yl radical rearranges to the cyclobutenylpropyl radical at temperatures above 290 K. rsc.org

A key process in the rearrangement of these radicals is β-scission, where a bond beta to the radical center cleaves. For spiro[3.3]heptylmethyl radicals, β-scission of one of the cyclobutane rings leads to the formation of 1-allylcyclobutylmethyl radicals. rsc.org This ring-opening event relieves some of the inherent ring strain of the spirocyclic system. rsc.org The presence of a 6-methoxy group would likely influence the regioselectivity of these radical reactions, potentially stabilizing adjacent radical centers or influencing the site of initial radical formation.

Selective Chemical Modifications of the Ketone Functionality

The ketone group in this compound is a versatile functional handle for a wide range of chemical transformations. These modifications allow for the synthesis of diverse derivatives, including alcohols, amines, and other functionalized spiro[3.3]heptanes.

Standard ketone chemistry can be readily applied to the spiro[3.3]heptanone scaffold. Some representative modifications include:

Reduction: The ketone can be reduced to the corresponding alcohol, spiro[3.3]heptan-1-ol, using common reducing agents like sodium borohydride (B1222165). This alcohol can serve as a precursor for further functionalization. chemrxiv.org

Reductive Amination: Reaction with an amine in the presence of a reducing agent can produce spiro[3.3]heptylamines.

Deoxygenation: The Wolff-Kishner reduction can be used to completely remove the carbonyl group, yielding the parent 6-methoxyspiro[3.3]heptane. chemrxiv.org

Wittig Reaction: The ketone can be converted to an alkene via the Wittig reaction, which could then be used in further transformations like epoxidation or dihydroxylation.

Baeyer-Villiger Oxidation: Oxidation of the ketone with a peroxy acid would lead to a ring-expanded lactone, a 1,6-dioxaspiro[3.3]heptan-2-one derivative. Such lactones can undergo further reactions, such as hydrolysis or aminolysis, to yield linear oxetane (B1205548) derivatives. rsc.org

Grignard and Organolithium Addition: Nucleophilic addition of organometallic reagents to the ketone provides a route to tertiary alcohols, introducing new carbon substituents at the 1-position.

Semipinacol Rearrangement: The synthesis of the spiro[3.3]heptan-1-one motif itself can be achieved via a 'strain-relocating' semipinacol rearrangement of a 1-bicyclobutylcyclopropanol intermediate. nih.govnih.gov This highlights the ketone's role as a key structural element formed during the synthesis of the scaffold.

Table 2: Summary of Potential Ketone Modifications

Reaction Type Reagent(s) Product Type
Reduction NaBH₄, LiAlH₄ Secondary Alcohol
Reductive Amination R-NH₂, NaBH₃CN Amine
Wolff-Kishner Reduction H₂NNH₂, KOH Alkane
Wittig Reaction Ph₃P=CHR Alkene
Baeyer-Villiger Oxidation m-CPBA, H₂O₂ Lactone

These selective modifications underscore the utility of this compound as a versatile platform for synthesizing a wide array of complex molecules with potential applications in materials science and medicinal chemistry.

Carbonyl Reactivity and Transformations

The carbonyl group in this compound is the primary site of reactivity. The electrophilic carbon atom of the carbonyl is susceptible to attack by various nucleophiles. The presence of the electron-donating methoxy (B1213986) group at the 6-position is anticipated to have a modest electronic influence on the reactivity of the distal carbonyl group.

Deoxofluorination:

Deoxofluorination is a process that converts a carbonyl group into a geminal difluoride. This transformation is typically achieved using reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). While no specific examples for this compound are documented, the general reaction mechanism would involve the initial attack of the sulfur-based fluorinating agent on the carbonyl oxygen, followed by the elimination of sulfur trioxide and the formation of a carbocation intermediate, which is then quenched by a fluoride (B91410) ion. A subsequent repetition of this process would yield the difluorinated product.

The table below illustrates a hypothetical deoxofluorination reaction of this compound, based on general reaction conditions for similar ketones.

ReactantReagentProduct
This compoundDAST or Deoxo-Fluor1,1-difluoro-6-methoxyspiro[3.3]heptane

Oxidative and Reductive Manipulations

Oxidative Manipulations:

The ketone functional group in this compound is already in a relatively high oxidation state. Further oxidation would typically require cleavage of a carbon-carbon bond. A Baeyer-Villiger oxidation, for instance, would involve the insertion of an oxygen atom adjacent to the carbonyl group, leading to the formation of a lactone. The regioselectivity of this reaction is determined by the migratory aptitude of the adjacent carbon atoms. In the case of this compound, two possible lactone products could be formed. The migratory aptitude of the spirocyclic system would dictate the major product.

Reductive Manipulations:

The reduction of the carbonyl group in this compound to a secondary alcohol, 6-methoxyspiro[3.3]heptan-1-ol, can be readily achieved using a variety of reducing agents. Common reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent can influence the stereochemical outcome of the reaction, potentially leading to a mixture of diastereomeric alcohols.

The following table summarizes the expected outcomes of oxidative and reductive manipulations of this compound.

TransformationReagent(s)Expected Product(s)
Baeyer-Villiger Oxidationm-CPBA or other peroxy acidsLactone isomers
ReductionNaBH₄ or LiAlH₄6-methoxyspiro[3.3]heptan-1-ol

Spectroscopic and Structural Elucidation of 6 Methoxyspiro 3.3 Heptan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can deduce the connectivity and spatial arrangement of atoms within a molecule.

¹H NMR and ¹³C NMR Chemical Shift Assignments for Spiro[3.3]heptan-1-one Systems

In a typical ¹H NMR spectrum of a spiro[3.3]heptan-1-one derivative, the protons on the cyclobutane (B1203170) rings would exhibit complex splitting patterns due to spin-spin coupling with neighboring protons. youtube.com The protons adjacent to the carbonyl group in the spiro[3.3]heptan-1-one system are expected to be deshielded and thus appear at a lower field (higher ppm value) compared to the other methylene (B1212753) protons. The introduction of a methoxy (B1213986) group at the 6-position would further influence the chemical shifts of the protons on the substituted cyclobutane ring. The proton on the same carbon as the methoxy group (H-6) would be significantly deshielded, as would the adjacent protons.

The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon being the most deshielded and appearing at a characteristic downfield chemical shift (typically 170-220 ppm). youtube.com The spiro carbon, being a quaternary carbon, would also have a distinct chemical shift. The carbon atom bonded to the oxygen of the methoxy group (C-6) would be significantly deshielded compared to the other methylene carbons in the ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Spiro[3.3]heptan-1-one Systems Note: These are generalized predictions. Actual values for 6-methoxyspiro[3.3]heptan-1-one will vary.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H adjacent to C=O 2.5 - 3.0 -
Other cyclobutane H 1.8 - 2.5 -
H-6 (with -OCH₃) 3.5 - 4.0 -
-OCH₃ 3.2 - 3.5 -
C=O - > 200
Spiro C - 40 - 60
C-6 (with -OCH₃) - 70 - 80
Other cyclobutane C - 20 - 40

Advanced NMR Techniques for Stereochemical Analysis

To unambiguously determine the stereochemistry of substituted spiro[3.3]heptan-1-one systems, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed. ipb.ptresearchgate.net

NOE experiments are particularly useful for determining the spatial proximity of protons. For this compound, an NOE correlation between the methoxy protons and specific protons on the cyclobutane rings would help to establish their relative stereochemistry. ipb.pt

COSY (¹H-¹H Correlation Spectroscopy) reveals which protons are coupled to each other, helping to trace the proton connectivity within the cyclobutane rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the carbon skeleton and confirming the placement of the methoxy group and the carbonyl group. ipb.pt

These techniques, used in concert, provide a comprehensive picture of the molecular structure and stereochemistry in solution.

Prediction of NMR Chemical Shifts using Computational Methods

In the absence of experimental data, computational methods have become a powerful tool for predicting NMR chemical shifts. bohrium.combohrium.comnih.gov Techniques such as Density Functional Theory (DFT) can be used to calculate the magnetic shielding of each nucleus, which can then be converted into a chemical shift. nih.gov These calculations require an accurate 3D model of the molecule's conformation. nih.gov

For this compound, one would first perform a conformational search to identify the lowest energy conformers. Then, for each conformer, the ¹H and ¹³C NMR chemical shifts would be calculated using a suitable level of theory and basis set. nih.gov The calculated shifts for the most stable conformer, or a Boltzmann-weighted average of the shifts for multiple low-energy conformers, can then be compared to experimental data for related compounds to aid in spectral assignment and structural verification. nih.gov Machine learning approaches are also emerging as a rapid and accurate method for predicting chemical shifts based on large databases of known structures and their spectra. bohrium.commdpi.com

X-ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. researchgate.netmdpi.com This technique provides definitive information about bond lengths, bond angles, and the absolute configuration of chiral molecules.

Single-Crystal X-ray Diffraction of this compound Derivatives

While a crystal structure for this compound itself is not publicly documented, X-ray diffraction studies on derivatives of spiro[3.3]heptane have been reported. chemrxiv.orgmdpi.com These studies are instrumental in establishing the stereochemistry of substituents on the spirocyclic framework. For instance, in a chiral synthesis, X-ray crystallography of a suitable crystalline derivative can be used to determine the absolute configuration of the product. beilstein-journals.org This is achieved by analyzing the anomalous dispersion of X-rays by the atoms in the crystal, which allows for the determination of the Flack parameter and thus the absolute stereochemistry. beilstein-journals.org

Analysis of Spatial Structures and Conformational Flexibility in Solid State

X-ray crystal structures provide a static picture of the molecule in the solid state, revealing detailed information about its conformation. chemrxiv.org For spiro[3.3]heptane derivatives, this includes the precise pucker of the two cyclobutane rings and the orientation of substituents. The spiro[3.3]heptane core is known to possess some conformational flexibility, and the observed conformation in the crystal is a result of a balance between intramolecular steric interactions and intermolecular packing forces in the crystal lattice. chemrxiv.org Analysis of multiple crystal structures of related compounds can provide insight into the preferred conformations and the degree of conformational flexibility of the spiro[3.3]heptane skeleton.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound (C8H12O2), high-resolution mass spectrometry (HRMS) is essential for confirming its elemental composition. The predicted monoisotopic mass of this compound is 140.08373 Da. nih.gov

Another common fragmentation process in ketones is the McLafferty rearrangement, although this is more prevalent in acyclic ketones with sufficiently long alkyl chains. The presence of the methoxy group introduces additional potential fragmentation pathways, such as the loss of a methoxy radical (•OCH3) or formaldehyde (B43269) (CH2O).

Predicted mass spectrometry data for various adducts of this compound can provide valuable reference points for experimental analysis.

AdductPredicted m/z
[M+H]+141.09100
[M+Na]+163.07294
[M-H]-139.07644
[M+NH4]+158.11754
[M+K]+179.04688
[M+H-H2O]+123.08098

Data sourced from PubChem CID 165992235. nih.gov

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by absorptions corresponding to the carbonyl (C=O) group of the ketone and the C-O stretching of the methoxy ether group.

The carbonyl group of a saturated cyclobutanone (B123998) typically exhibits a strong absorption band at a relatively high wavenumber, often in the range of 1780-1750 cm⁻¹, due to the ring strain. The exact position can be influenced by the substitution pattern on the ring. The C-O stretching vibration of the ether linkage in the methoxy group would be expected to produce a strong band in the region of 1250-1050 cm⁻¹. Additionally, C-H stretching vibrations of the aliphatic cyclobutane rings and the methyl group of the methoxy moiety would appear around 3000-2850 cm⁻¹.

A detailed analysis of the fingerprint region (below 1500 cm⁻¹) would reveal more complex vibrational modes characteristic of the entire molecular skeleton, providing further confirmation of the spiro[3.3]heptane framework.

Functional GroupExpected Absorption Range (cm⁻¹)Vibrational Mode
C=O (Ketone in cyclobutane)1780 - 1750Stretching
C-O (Ether)1250 - 1050Stretching
C-H (Aliphatic)3000 - 2850Stretching

Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Characterization

Substituted spiro[3.3]heptanes can exhibit axial chirality, meaning they can exist as non-superimposable mirror images (enantiomers) without a traditional chiral center. The enantiomeric characterization of this compound would require the use of chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD).

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is unique to a specific enantiomer. ORD spectroscopy measures the rotation of the plane of polarized light as a function of wavelength. Together, these techniques provide a spectroscopic fingerprint of the molecule's absolute configuration.

While specific ECD or ORD data for this compound is not documented in the available literature, the synthesis of optically active spiro[3.3]heptan-1-ones has been reported. echemi.com The enantiomeric excess of such compounds is often determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase. The absolute configuration of these chiral spirocyclic compounds is typically determined by X-ray crystallography of a single crystal of one of the enantiomers or a derivative. nih.gov Theoretical calculations of ECD spectra can also be employed to correlate the experimental data with the absolute configuration.

Theoretical and Computational Chemistry Studies of 6 Methoxyspiro 3.3 Heptan 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become an indispensable tool in modern chemistry for investigating the electronic structure and reactivity of molecules. For a strained and functionally rich molecule like 6-methoxyspiro[3.3]heptan-1-one, DFT calculations can provide invaluable insights into its behavior in chemical reactions.

Elucidation of Reaction Mechanisms and Transition State Analysis

While specific DFT studies on the reaction mechanisms of this compound are not extensively documented, the synthesis and reactivity of the spiro[3.3]heptan-1-one core have been investigated computationally. A notable synthetic route involves a 'strain-relocating' semipinacol rearrangement of a 1-bicyclobutylcyclopropanol intermediate. nih.govresearchgate.net Theoretical calculations suggest that this rearrangement likely proceeds through the protonation of the bicyclobutyl moiety, leading to a nih.govresearchgate.net-shift of the resulting cyclopropylcarbinyl cation to form the more stable spiro[3.3]heptan-1-one skeleton. nih.gov

The transition states for such rearrangements are critical for understanding the reaction kinetics and selectivity. Computational chemistry allows for the localization of these fleeting structures, which are experimentally challenging to observe directly. By mapping the potential energy surface, the energy barriers for different reaction pathways can be calculated, explaining why certain products are favored. For this compound, the presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing carbonyl group would be expected to significantly influence the stability of charged intermediates and transition states, thereby affecting reaction rates and pathways.

Table 1: Computational Methods in the Study of Spiro[3.3]heptane Systems

Computational Task Typical Methods Basis Sets Key Insights
Geometry Optimization DFT (e.g., B3LYP) Pople (e.g., 6-31G(d,p)), Dunning (e.g., cc-pVTZ) Equilibrium structures, bond lengths, bond angles
Transition State Search QST2, QST3, Berny algorithm Pople, Dunning Structures of transition states, activation energies

Prediction of Regioselectivity and Stereoselectivity in Spiro[3.3]heptanone Reactions

Computational chemistry is a powerful tool for predicting the regioselectivity and stereoselectivity of organic reactions. numberanalytics.comrsc.org For the synthesis of substituted spiro[3.3]heptan-1-ones, controlling the placement of functional groups is crucial. One reported method for synthesizing substituted spiro[3.3]heptan-1-ones is both regio- and stereospecific, yielding optically active products. nih.gov

DFT calculations can rationalize these outcomes by comparing the energies of different transition states leading to various regio- and stereoisomers. For instance, in the nickel-catalyzed hydrofunctionalization of alkynes to form cyclic compounds, experimental and computational studies have shown that carbonyl-directed hydrometalation is the key to controlling regioselectivity. researchgate.net In the context of this compound, the interplay between the directing effects of the ketone and the electronic influence of the methoxy group would be critical in determining the outcome of reactions such as additions to the carbonyl group or functionalization of the cyclobutane (B1203170) rings. DFT models could predict whether a reaction would occur at the carbonyl carbon, the α-carbon, or another position on the spirocyclic framework.

Analysis of Orbital Interactions and Frontier Molecular Orbitals (FMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain the reactivity of molecules, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energies and spatial distributions of the HOMO and LUMO of this compound are key to understanding its electrophilic and nucleophilic character.

The electronic nature of the substituents dramatically influences the FMOs. The methoxy group, being an electron-donating group (EDG), will raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the ketone group, an electron-withdrawing group (EWG), will lower the energy of the LUMO, making the carbonyl carbon a prime target for nucleophilic attack.

DFT calculations can provide quantitative data on the energies of the HOMO and LUMO, as well as visualize their distribution across the molecule. This allows for a detailed prediction of how this compound would interact with other reagents.

Table 2: Predicted Substituent Effects on the Frontier Molecular Orbitals of this compound

Substituent Type Effect on HOMO Effect on LUMO Predicted Reactivity
Methoxy (-OCH₃) Electron-Donating (EDG) Raises energy, increases nucleophilicity Minor effect Enhanced reactivity towards electrophiles

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule is intrinsically linked to its properties and biological activity. For a rigid yet puckered system like spiro[3.3]heptane, understanding its conformational preferences is crucial.

Ring Puckering and Non-Planar Geometries in Spiro[3.3]heptane Systems

The spiro[3.3]heptane framework is inherently non-planar due to the puckering of the two cyclobutane rings. researchgate.net X-ray crystallographic studies of spiro[3.3]heptane derivatives have provided precise geometric parameters that quantify this puckering. researchgate.net For example, the angles between the substituents and the plane of the cyclobutane rings deviate significantly from the ideal 0° found in planar systems. researchgate.net

In this compound, the puckering of the two rings can lead to different conformers. The presence of the sp²-hybridized carbonyl carbon will slightly flatten one of the rings compared to the parent alkane. The methoxy group can exist in different orientations relative to the ring to which it is attached. Computational methods, such as potential energy surface scans, can be employed to identify the most stable conformers and the energy barriers between them.

Table 3: Selected Geometric Parameters for a Substituted Spiro[3.3]heptane Derivative | Parameter | Description | Value | | :--- | :--- | :--- | | d | Distance between substituents | 6.87-6.89 Å | | φ1, φ2 | Angles of substituent vectors | 22.8-29.7° | | |θ| | Dihedral angle defining non-planarity | 129-130° | Data adapted from a study on spiro[3.3]heptane as a benzene (B151609) bioisostere. researchgate.net

Strain Energy Calculations and Stabilization Effects

The spiro[3.3]heptane system possesses significant ring strain due to the deviation of its bond angles from the ideal sp³ and sp² hybridization. This strain energy influences the molecule's stability and reactivity. Computational chemistry provides methods to quantify this strain, often through the use of isodesmic or homodesmotic reactions where the number and type of bonds are conserved on both sides of the equation.

Molecular dynamics (MD) simulations can offer a dynamic perspective on the conformational behavior of this compound. By simulating the motion of the atoms over time, MD can explore the accessible conformational space, including ring-puckering motions and the rotation of the methoxy group. acs.org Such simulations would be particularly useful in understanding how the molecule might adapt its shape to fit into a binding site of a protein or to interact with a solvent.

Quantum Chemical Descriptors and Reactivity Indices

Local Electrophilicity, Nucleophilicity, and Hardness

No published data is available.

Atomic Charges and Electron Density Distributions

No published data is available.

Synthetic Utility and Applications of 6 Methoxyspiro 3.3 Heptan 1 One in Complex Molecule Synthesis

6-methoxyspiro[3.3]heptan-1-one as a Versatile Synthetic Building Block and Scaffold

The unique structural properties of the spiro[3.3]heptane skeleton, combined with the electronic influence of the methoxy (B1213986) substituent, make this compound a valuable precursor in organic synthesis. The inherent ring strain of the bicyclic system and the presence of two distinct functional groups—a ketone and an ether—allow for a wide range of chemical modifications.

The spiro[3.3]heptane unit is recognized as a saturated bioisostere for mono-, meta-, and para-substituted phenyl rings. researchgate.net This allows for the exploration of new chemical space by replacing aromatic moieties in known bioactive compounds with this 3D scaffold, which can lead to improved physicochemical properties such as metabolic stability. researchgate.netresearchgate.net The presence of a methoxy group in this compound further diversifies the accessible molecular architectures.

A German patent describes a general method for the preparation of 6-substituted spiro[3.3]heptan-2-ones, which serve as versatile synthesis building blocks. google.com The methodology involves the reaction of a substituted propene with a ketene (B1206846) equivalent, followed by further transformations. This approach allows for the introduction of a variety of substituents at the 6-position, including alkoxy groups, which highlights a pathway to synthesizing compounds like this compound. google.com These substituted spirocycles are valuable for creating a diverse library of compounds for drug discovery. google.com

The synthesis of a 6-methyloxy-substituted 1-oxaspiro[3.3]heptane has been reported as a platform for further functionalization, demonstrating the accessibility and utility of such substituted spirocyclic systems. researchgate.net Although this is an oxa-analog, the synthetic strategy provides a blueprint for accessing the carbocyclic counterpart.

Table 1: Examples of Substituted Spiro[3.3]heptane Scaffolds and their Precursors
Starting Material (Alkene)Resulting 6-Substituted Spiro[3.3]heptan-2-one DerivativeReference
Allyl ethers6-(Alkoxymethyl)spiro[3.3]heptan-2-one google.com
Vinyl ethers6-Alkoxyspiro[3.3]heptan-2-one google.com
Unsaturated nitriles6-(Cyanomethyl)spiro[3.3]heptan-2-one google.com
Unsaturated acetals6-(Dialkoxymethyl)spiro[3.3]heptan-2-one google.com

The strained nature of the spiro[3.3]heptane ring system can be harnessed to construct more complex polycyclic architectures. The ketone functionality in this compound serves as a key reaction site for annulation and rearrangement reactions.

For instance, a novel approach to the synthesis of spiro[3.3]heptan-1-ones involves a strain-relocating semipinacol rearrangement of a 1-bicyclobutylcyclopropanol intermediate. nih.govnih.gov This method allows for the regio- and stereospecific synthesis of substituted spiro[3.3]heptan-1-ones. nih.govnih.gov The presence of the methoxy group in the target molecule can influence the stability of intermediates and the outcome of such rearrangements, offering a handle to control the synthesis of complex polycyclic systems.

Furthermore, the ketone can be transformed into other functional groups, enabling subsequent cyclization reactions. For example, addition of an arylmetal reagent to the ketone, followed by reductive elimination of the resulting hydroxyl group, can furnish a precursor for further derivatization at the methoxy-bearing ring. google.com

Development of Spiro[3.3]heptan-1-one-Based Catalysts

The rigid and chiral nature of certain spiro[3.3]heptane derivatives makes them attractive scaffolds for the development of novel catalysts, particularly for asymmetric transformations.

While there is no specific literature on catalysts derived directly from this compound, the broader class of chiral spiro[3.3]heptanes has been successfully employed in catalysis. For example, enzyme-catalyzed asymmetric hydrolysis has been used to resolve racemic 2,6-disubstituted spiro[3.3]heptane derivatives, yielding axially chiral compounds. rsc.org These chiral building blocks hold potential for the synthesis of novel ligands for asymmetric metal catalysis or as organocatalysts themselves.

A ketoreductase-catalyzed reaction has been developed to access axially chiral 2,6-disubstituted spiro[3.3]heptane derivatives, further highlighting the potential of this scaffold in asymmetric synthesis. researchgate.net The synthetic route to these compounds involves the construction of a functionalized spiro[3.3]heptane skeleton, which can be adapted to incorporate a methoxy group. researchgate.net The resulting chiral, methoxy-substituted spirocycle could then be elaborated into a novel catalyst.

Table 2: Examples of Asymmetric Reactions Involving Spiro[3.3]heptane Scaffolds
Reaction TypeSpiro[3.3]heptane DerivativeRole of SpirocycleReference
Enzyme-catalyzed asymmetric hydrolysis2,2,6,6-tetrakis(acetoxymethyl)spiro[3.3]heptaneChiral product rsc.org
Ketoreductase-catalyzed reduction2,6-disubstituted spiro[3.3]heptaneChiral product researchgate.net

Integration into Total Synthesis Efforts

The utility of spiro[3.3]heptane derivatives as building blocks extends to the total synthesis of complex natural products and other target molecules. Their defined three-dimensional structure can be used to control stereochemistry and introduce conformational rigidity.

The synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones has been achieved through a fully regio- and stereospecific semipinacol rearrangement. nih.govnih.gov This method provides access to chiral building blocks that can be incorporated into larger, more complex molecules with a high degree of stereochemical control. The methoxy group in this compound can act as a directing group or be transformed into other functionalities as part of a larger synthetic strategy.

A stereochemical study of spirocyclic glutamic acid analogs built on the spiro[3.3]heptane scaffold demonstrates the application of these building blocks in creating conformationally restricted amino acids. nih.gov The synthesis of these analogs involved the construction of 1,6-disubstituted spiro[3.3]heptane cores, a substitution pattern that could be adapted to include a methoxy group. nih.gov Such analogs are valuable tools for probing protein binding sites and for the development of new therapeutic agents.

Future Perspectives and Challenges in 6 Methoxyspiro 3.3 Heptan 1 One Research

Advancements in Sustainable and Green Synthetic Methodologies for Spiro[3.3]heptan-1-one

The chemical industry is increasingly adopting green and sustainable practices to minimize environmental impact. boehringer-ingelheim.comboehringer-ingelheim.com For the synthesis of spiro[3.3]heptan-1-one and its analogs, this translates to developing processes that are more efficient, use less hazardous materials, and reduce waste. boehringer-ingelheim.com

A significant advancement is the move from traditional batch processing to continuous flow chemistry. rsc.orgrsc.org A telescoped flow process has been successfully implemented for synthesizing a chiral spiroketone intermediate, which combines a ring-closing metathesis (RCM) and a hydrogenation step using a single catalyst, such as the Hoveyda-Grubbs 2nd generation catalyst. rsc.orgrsc.org This approach offers numerous advantages over batch procedures, including:

Elimination of intermediate isolation steps. rsc.org

Reduced catalyst loading and solvent usage. rsc.org

Significant cost savings and decreased Process Mass Intensity (PMI). rsc.org

Enhanced safety and real-time monitoring. rsc.orgrsc.org

One innovative process for manufacturing a key spiroketone building block, which was previously costly and inefficient, has demonstrated remarkable sustainability improvements. boehringer-ingelheim.comboehringer-ingelheim.com By redesigning the synthesis, researchers achieved a nearly five-fold increase in chemical yield and dramatic reductions in environmental impact. boehringer-ingelheim.com

Data sourced from a new process for producing 3000 kg of a spiroketone intermediate. boehringer-ingelheim.comboehringer-ingelheim.com

These green chemistry approaches, including the use of more efficient catalytic systems and telescopic processes, are pivotal for the large-scale, environmentally responsible production of spiro[3.3]heptanone-based compounds. digitellinc.com

Overcoming Synthetic Difficulties and Improving Reaction Efficiency (e.g., Yields, Turnover, Scale-up)

Recent research has focused on developing more expedient and efficient synthetic routes. One novel approach involves a 'strain-relocating' semipinacol rearrangement of a 1-bicyclobutylcyclopropanol intermediate. researchgate.netnih.govnih.gov This method allows for the formation of the spiro[3.3]heptan-1-one core from readily available 1-sulfonylcyclopropanols and lithiated 1-sulfonylbicyclo[1.1.0]butanes. nih.govnih.gov The key advantages of this process are that it can be performed in a telescopic manner and is fully regio- and stereospecific, yielding optically active products. researchgate.netnih.govnih.gov

| Scale | Kilogram scale boehringer-ingelheim.com | Multi-ton scale digitellinc.com |

These advancements in synthetic methodology are crucial for making complex molecules like 6-methoxyspiro[3.3]heptan-1-one and its derivatives more accessible for research and development. acs.org

Exploration of New Chemical Space and Diversification Strategies for Spiro[3.3]heptanone Derivatives

The spiro[3.3]heptane scaffold is prized for its ability to introduce three-dimensionality into molecules, a key feature in modern drug design. univ.kiev.uaresearchgate.net Researchers are actively exploring diversification of the spiro[3.3]heptanone core to create libraries of novel compounds with a wide range of functionalities. molport.comresearchgate.net

Strategies for diversification often start with a core spiro[3.3]heptanone structure, which possesses differently reactive centers that can be sequentially derivatized. google.com This allows for the controlled introduction of various substituents at different positions on the spirocyclic framework. A general patent describes the preparation of 6-substituted spiro[3.3]heptan-2-ones from different alkene starting materials, showcasing a pathway to derivatives like ethers, esters, and nitriles. google.com

The synthesis of challenging functionalized derivatives, such as 6-functionalized 1-oxaspiro[3.3]heptanes, provides a platform for further modification. researchgate.net For example, a scalable, linear six-step route has been developed to produce a 6-methyloxy-substituted 1-oxaspiro[3.3]heptane, a close analog to the target compound of this article. researchgate.net This highlights the feasibility of accessing such specific substitution patterns.

The goal of this exploration is to generate novel building blocks for drug discovery. univ.kiev.ua By creating analogs with varied functional groups (e.g., ethers, amides, fluorinated groups), chemists can fine-tune properties like solubility, lipophilicity, and metabolic stability. univ.kiev.uaresearchgate.net This expansion of chemical space around the spiro[3.3]heptane motif is essential for identifying new lead compounds in pharmaceutical research. researchgate.netnih.gov

Table 3: Examples of Spiro[3.3]heptan-1-one Analogs

Compound Name CAS Number Molecular Formula
Spiro[3.3]heptan-1-one 63049-05-8 nih.gov C₇H₁₀O nih.gov
3-methoxyspiro[3.3]heptan-1-one Not Available C₈H₁₂O₂
3-ethoxyspiro[3.3]heptan-1-one Not Available C₉H₁₄O₂
3-(tert-butoxy)spiro[3.3]heptan-1-one Not Available C₁₁H₁₈O₂
tert-butyl N-{3-oxospiro[3.3]heptan-1-yl}carbamate Not Available C₁₂H₁₉NO₃

Data sourced from a list of commercially available building blocks. molport.com

Q & A

Q. Key Methodological Considerations :

  • Optimize reaction stoichiometry to minimize by-products (e.g., over-reduction or ring-opening).
  • Use anhydrous conditions and catalysts like AlCl₃ for regioselective functionalization .

How is the spirocyclic structure of this compound confirmed?

Basic Research Question
Structural validation relies on X-ray crystallography for absolute configuration and NMR spectroscopy for regiochemical assignment. The methoxy group’s electronic effects alter coupling constants in ¹H NMR (e.g., deshielding of adjacent protons at δ 3.2–3.5 ppm). IR spectroscopy confirms the ketone (C=O stretch ~1700 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) groups .

Advanced Tip : Computational tools (e.g., DFT) predict NMR shifts and verify stereoelectronic effects of the spiro system .

How does the methoxy substituent influence reactivity compared to tert-butyl or bromo analogs?

Advanced Research Question
The methoxy group’s electron-donating nature increases nucleophilic susceptibility at the carbonyl carbon, contrasting with steric hindrance from tert-butyl groups. For instance, methoxy derivatives undergo faster nucleophilic additions (e.g., Grignard reactions) but slower SN2 substitutions compared to bromo-substituted spiro compounds. Comparative kinetic studies (e.g., Hammett plots) quantify these effects .

Q. Data Contradiction Example :

  • Conflicting reports on hydrolysis rates may arise from solvent polarity effects (methoxy enhances stability in polar aprotic solvents) .

How can researchers resolve discrepancies in reported biological activities of spiro[3.3]heptan-1-one derivatives?

Advanced Research Question
Discrepancies often stem from substituent positioning or assay conditions. For example:

  • Meta vs. para substitution : Methoxy at position 6 (vs. 3) alters binding to cytochrome P450 enzymes. Use molecular docking to map steric and electronic complementarity .
  • Assay Variability : Standardize cell lines and incubation times for IC₅₀ comparisons. LC-MS/MS quantifies metabolite interference .

What challenges arise in optimizing synthetic yields of this compound?

Advanced Research Question
Key challenges include:

  • Ring Strain : High strain in spiro[3.3]heptane intermediates leads to premature ring-opening. Mitigate via low-temperature (−40°C) quenching .
  • By-Product Formation : Competing pathways yield alcohols (over-reduction) or carboxylic acids (oxidation). TLC monitoring and gradient chromatography (5–20% EtOAc/hexane) improve purity .

What spectroscopic techniques differentiate this compound from its regioisomers?

Basic Research Question
¹³C NMR distinguishes regioisomers via carbonyl carbon shifts:

  • 6-Methoxy: δ ~210 ppm (deshielded due to electron donation).
  • 3-Methoxy: δ ~205 ppm (reduced conjugation with the ketone).
    HRMS confirms molecular formula (C₉H₁₂O₂) and rules out dimerization .

How can computational methods guide the design of this compound derivatives?

Advanced Research Question

  • Collision Cross-Section (CCS) Predictions : Estimate membrane permeability via ion mobility spectrometry (e.g., predicted CCS = 141.1 Ų for [M+H]⁺) .
  • SAR Studies : Replace methoxy with bioisosteres (e.g., ethoxy, azido) to balance lipophilicity (clogP ~1.8) and solubility .

What mechanistic insights explain acid-catalyzed ring-opening reactions?

Advanced Research Question
Protonation of the ketone oxygen increases electrophilicity, triggering nucleophilic attack at the spiro carbon. For 6-methoxy derivatives, the electron-donating group slows acid-catalyzed hydrolysis compared to tert-butyl analogs. Kinetic isotope effects (KIE > 1) confirm rate-limiting proton transfer .

What impurities commonly arise during synthesis, and how are they characterized?

Basic Research Question

  • Over-Oxidation By-Products : Carboxylic acids (δ 170-175 ppm in ¹³C NMR).
  • Dimerization : Detected via HRMS (m/z 336.2 for [2M+H]⁺).
    Purification strategies include silica gel chromatography and recrystallization from Et₂O/hexane .

How do solvent effects modulate the biological activity of this compound?

Advanced Research Question
Polar aprotic solvents (e.g., DMSO) stabilize the spirocyclic conformation, enhancing receptor binding. In aqueous buffers, aggregation reduces bioavailability. Use surface plasmon resonance (SPR) to measure binding affinity under varying solvent conditions .

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